molecular formula C8H6F3NO3 B3037886 3-Amino-4-(trifluoromethoxy)benzoic acid CAS No. 656-06-4

3-Amino-4-(trifluoromethoxy)benzoic acid

Cat. No.: B3037886
CAS No.: 656-06-4
M. Wt: 221.13 g/mol
InChI Key: ZEPYQTSEUXLBDD-UHFFFAOYSA-N
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Description

3-Amino-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H6F3NO3 It is characterized by the presence of an amino group at the third position and a trifluoromethoxy group at the fourth position on a benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(trifluoromethoxy)benzoic acid typically involves the introduction of the trifluoromethoxy group and the amino group onto a benzoic acid derivative. One common method involves the nitration of 4-(trifluoromethoxy)benzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of strong acids for nitration and reducing agents such as iron powder or catalytic hydrogenation for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(trifluoromethoxy)benzoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(trifluoromethyl)benzoic acid
  • 3-Amino-4-methylbenzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

3-Amino-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both an amino group and a trifluoromethoxy group on the benzoic acid ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-amino-4-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-2-1-4(7(13)14)3-5(6)12/h1-3H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPYQTSEUXLBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656-06-4
Record name 3-Amino-4-(trifluoromethoxy)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-nitro-4-trifluoromethoxybenzoic acid (3 g) in methanol (240 ml) was hydrogenated at 50° C. and 50 bar using H-cube apparatus. The methanol solution was evaporated giving the title compound as a white solid (2.58 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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